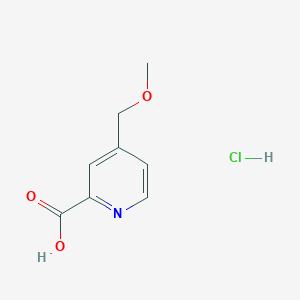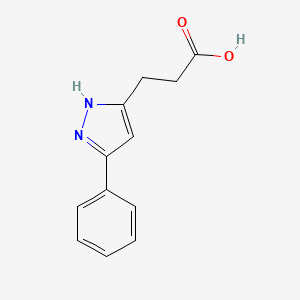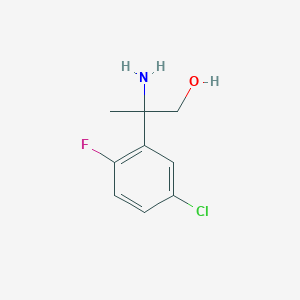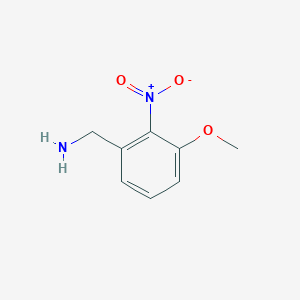
(3-Methoxy-2-nitrophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-2-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzenemethanamine, featuring a methoxy group at the third position and a nitro group at the second position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-nitrophenyl)methanamine typically involves the nitration of 3-methoxytoluene followed by reduction and subsequent amination. The general steps are as follows:
Nitration: 3-Methoxytoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The resulting amine is then subjected to further reactions to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation is often employed for the reduction step in industrial settings.
化学反応の分析
Types of Reactions: (3-Methoxy-2-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of (3-Methoxy-2-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(3-Methoxy-2-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3-Methoxy-2-nitrophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The methoxy group may also influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
(4-Methoxy-2-nitrophenyl)methanamine: Similar structure but with the methoxy group at the fourth position.
(2-Methoxy-3-nitrophenyl)methanamine: Similar structure but with the methoxy and nitro groups swapped.
Uniqueness: (3-Methoxy-2-nitrophenyl)methanamine is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. This positioning may result in different pharmacological properties compared to its isomers.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
(3-methoxy-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5,9H2,1H3 |
InChIキー |
QOVLSXCEAYTINQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


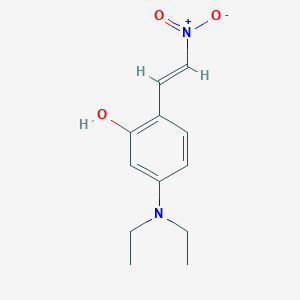
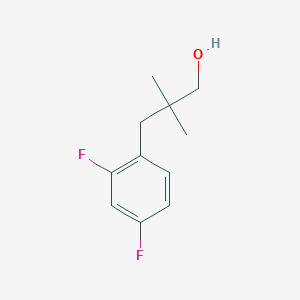
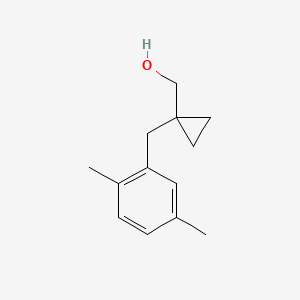
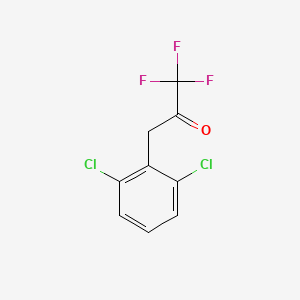
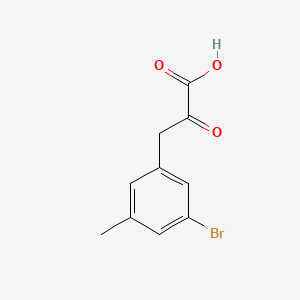
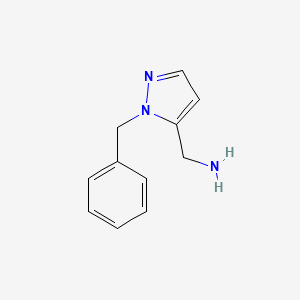

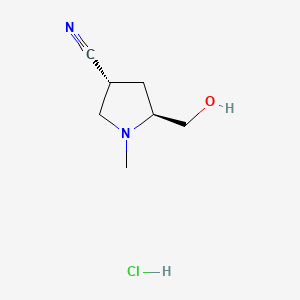
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
